4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine
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Overview
Description
4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine is a chemical compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications . The structure of this compound consists of a pyrido[3,2-D]pyrimidine core with a butoxy group at the 4-position and a 3-fluorophenyl group at the 6-position .
Preparation Methods
The synthesis of 4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine involves several steps. One common method includes the reaction of 4-butoxy-2-chloropyrimidine with 3-fluoroaniline under suitable conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction . The major products formed from these reactions depend on the nature of the substituents introduced and the reaction conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and mitogen-activated protein kinase-interacting kinases (Mnks) . By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to effects such as the inhibition of tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug that also targets specific kinases.
Dilmapimod: A compound with potential activity against rheumatoid arthritis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
897362-32-2 |
---|---|
Molecular Formula |
C17H17FN4O |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
4-butoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN4O/c1-2-3-9-23-16-15-14(21-17(19)22-16)8-7-13(20-15)11-5-4-6-12(18)10-11/h4-8,10H,2-3,9H2,1H3,(H2,19,21,22) |
InChI Key |
NYDCHNGRMFDEMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
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